molecular formula C13H18N2O2S B14230391 N-(2-Mercaptobenzoyl)-L-leucine CAS No. 824938-52-5

N-(2-Mercaptobenzoyl)-L-leucine

Cat. No.: B14230391
CAS No.: 824938-52-5
M. Wt: 266.36 g/mol
InChI Key: OOAHVPGYSPSYLR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Mercaptobenzoyl)-L-leucine is a modified amino acid derivative where a 2-mercaptobenzoyl group (a benzene ring with a sulfhydryl (-SH) substituent at the 2-position) is attached to the α-amino group of L-leucine.

Properties

CAS No.

824938-52-5

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-sulfanylbenzamide

InChI

InChI=1S/C13H18N2O2S/c1-8(2)7-10(12(14)16)15-13(17)9-5-3-4-6-11(9)18/h3-6,8,10,18H,7H2,1-2H3,(H2,14,16)(H,15,17)/t10-/m0/s1

InChI Key

OOAHVPGYSPSYLR-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptobenzoyl)-L-leucine typically involves the condensation of 2-mercaptobenzoyl chloride with L-leucine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptobenzoyl)-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Mercaptobenzoyl)-L-leucine involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound can inhibit enzymes by binding to their active sites and blocking substrate access. The pathways involved include the disruption of disulfide bonds and the formation of stable thioether linkages .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Effects

The biological and chemical properties of acylated leucine derivatives are heavily influenced by the substituents on the aromatic or acyl group. Below is a comparative analysis based on evidence from structurally related compounds:

Table 1: Key Properties of N-Acylated Leucine Derivatives
Compound Name Substituent/Modification Key Properties Reference
N-Benzoyl-L-leucine Benzoyl group Moderate solubility; widely used in peptide synthesis. LogP ~2.43.
N-(2-Chlorobenzoyl)-L-leucine 2-Cl-Benzoyl Increased lipophilicity (logP ~3.10); potential for enhanced bioactivity.
N-(3-Methoxybenzoyl)-L-leucine 3-OCH3-Benzoyl Improved solubility due to methoxy group; altered receptor binding.
N-(Naphthalene-1-carbonyl)-L-leucine Naphthoyl group Enhanced bioactivity from larger aromatic system; higher binding affinity.
N-Carbomethoxy-L-leucine Methoxycarbonyl group Distinct reactivity in synthesis; altered solubility vs. acetylated analogs.
N-Acetyl-L-leucine Acetyl group Used in neurological therapies; logP ~0.5 (lower than benzoylated analogs).
N-(2-Mercaptobenzoyl)-L-leucine 2-SH-Benzoyl Predicted: High lipophilicity (logP >3); metal chelation; redox activity. -

Physicochemical Properties

  • Lipophilicity (logP) : Substituents significantly alter logP. Chloro and naphthoyl groups increase logP (~3.10–3.50), enhancing membrane permeability, while methoxy groups reduce logP (~1.98) by improving water solubility . The mercapto group is predicted to increase logP but may also introduce polarity due to sulfur’s electronegativity.
  • Solubility and Stability : Methoxy and carbomethoxy groups improve aqueous solubility compared to unsubstituted benzoyl derivatives . The thiol group in this compound may reduce stability due to oxidation susceptibility, requiring formulation adjustments.

Transport and Uptake Mechanisms

Modifications like acetylation or benzoylation can shift transport pathways. For example, N-acetyl-L-leucine is transported via organic anion transporters instead of the L-amino acid transporter (LAT) used by unmodified leucine .

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